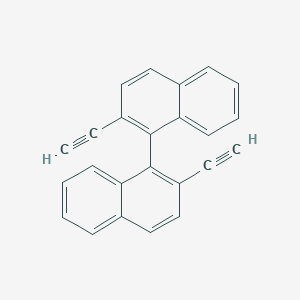
(S)-2,2'-diethynyl-1,1'-binaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Binaphthalene, 2,2’-diethynyl- is a chiral ligand that has been extensively used in asymmetric reactions. This compound is known for its ability to modify the reactivity and selectivity of metal centers, making it a valuable tool in various chemical processes .
准备方法
The synthesis of 1,1’-Binaphthalene, 2,2’-diethynyl- typically involves the following steps:
Oxidative Coupling: The initial step involves the oxidative coupling of β-naphthol with ferric chloride to produce 2,2’-dihydroxy-1,1’-binaphthyl.
Bromination: The 2,2’-dihydroxy-1,1’-binaphthyl is then brominated using bromine in the presence of triphenylphosphine and acetonitrile.
Dehydrobromination: The resulting 2,2’-dibromo-1,1’-binaphthyl undergoes dehydrobromination to yield 1,1’-Binaphthalene, 2,2’-diethynyl-.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
1,1’-Binaphthalene, 2,2’-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1’-Binaphthalene, 2,2’-diethynyl- has a wide range of applications in scientific research:
Biology: The compound’s chiral properties make it useful in studying biological systems and processes.
Industry: The compound is used in various industrial processes that require chiral catalysts.
作用机制
The mechanism by which 1,1’-Binaphthalene, 2,2’-diethynyl- exerts its effects involves its interaction with metal centers. The compound’s chiral nature allows it to modify the reactivity and selectivity of these metal centers, facilitating asymmetric reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
相似化合物的比较
1,1’-Binaphthalene, 2,2’-diethynyl- can be compared with other similar compounds, such as:
1,1’-Binaphthalene: This compound lacks the ethynyl groups, making it less versatile in certain reactions.
1,1’-Bi-2-naphthol: Known for its use in asymmetric synthesis, this compound has hydroxyl groups instead of ethynyl groups.
The uniqueness of 1,1’-Binaphthalene, 2,2’-diethynyl- lies in its ethynyl groups, which enhance its reactivity and selectivity in various chemical processes.
属性
CAS 编号 |
765911-39-5 |
|---|---|
分子式 |
C24H14 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
2-ethynyl-1-(2-ethynylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C24H14/c1-3-17-13-15-19-9-5-7-11-21(19)23(17)24-18(4-2)14-16-20-10-6-8-12-22(20)24/h1-2,5-16H |
InChI 键 |
HOIXLTOIPZAMTP-UHFFFAOYSA-N |
SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |
规范 SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















